1-(4-Methylphenyl)piperazin-2-one

Muscarinic Acetylcholine Receptors Receptor Binding Assay Subtype Selectivity

1-(4-Methylphenyl)piperazin-2-one is a pharmacologically defined M1-preferring mAChR ligand with a 9-fold selectivity window over M2 (Ki: 156 nM vs 1,370 nM). This N1-(4-methylphenyl) substitution pattern is structurally essential for mAChR subtype selectivity; generic, unsubstituted, or regioisomeric piperazin-2-one analogs cannot replicate this binding profile. Use as a validated reference standard for M1-specific functional assays, HPLC/LC-MS method development, or as a benchmark scaffold in HTS campaigns targeting cognitive disorders. Supplied at certified purity with full analytical documentation.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 893748-24-8
Cat. No. B3388851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)piperazin-2-one
CAS893748-24-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCNCC2=O
InChIInChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3
InChIKeyZBQNNURBKIYZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)piperazin-2-one (CAS 893748-24-8) for Muscarinic Receptor Research


1-(4-Methylphenyl)piperazin-2-one (CAS 893748-24-8) is an N-aryl piperazin-2-one derivative with the molecular formula C11H14N2O and a molecular weight of 190.24 [1]. This compound serves as a key scaffold in medicinal chemistry for exploring muscarinic acetylcholine receptor (mAChR) subtype selectivity [2]. Its structure features a 4-methylphenyl group at the N1 position of the piperazin-2-one ring, a distinct arrangement from its 3-substituted or 5-substituted regioisomers [3]. While it has been explored for potential applications in cancer, pain, and fibrosis in broad patent disclosures [4], its most quantifiable differentiation lies in its defined mAChR subtype binding profile, making it a valuable tool compound for target validation and selectivity studies [2].

Why 1-(4-Methylphenyl)piperazin-2-one (893748-24-8) is Not Interchangeable with Other Piperazin-2-ones


Substituting 1-(4-Methylphenyl)piperazin-2-one with a generic, unsubstituted, or differently substituted piperazin-2-one is scientifically invalid for applications requiring specific muscarinic receptor pharmacology. Even minor structural changes, such as shifting the methylphenyl group from the N1 to the C3 position, alter the compound's three-dimensional conformation and, consequently, its receptor binding profile . Critically, the electronic and steric properties of the 4-methyl substituent on the phenyl ring directly influence the compound's binding affinity and subtype selectivity for mAChRs, a feature not replicated by compounds lacking this precise substitution [1]. The quantitative data below demonstrates how this specific molecular architecture translates into a distinct selectivity window, a parameter that would be lost if a generic or less-defined analog were used.

1-(4-Methylphenyl)piperazin-2-one (893748-24-8): Quantitative Evidence for Product-Specific Differentiation


Muscarinic M1 over M2 Receptor Selectivity of 1-(4-Methylphenyl)piperazin-2-one

In direct binding assays, 1-(4-Methylphenyl)piperazin-2-one demonstrates an approximately 9-fold selectivity for the muscarinic M1 receptor over the M2 receptor [1]. This contrasts with the behavior of structurally similar piperazin-2-ones, which can exhibit either non-selective binding or an entirely different selectivity profile. For instance, while not directly tested head-to-head, a series of 2-(R)-methyl-substituted piperazines were reported to be potent M2 selective ligands with >100-fold selectivity versus M1 . The 1-(4-Methylphenyl)piperazin-2-one scaffold therefore provides a distinct pharmacological starting point for developing M1-preferring ligands.

Muscarinic Acetylcholine Receptors Receptor Binding Assay Subtype Selectivity Medicinal Chemistry

Purity and Procurement Specifications for 1-(4-Methylphenyl)piperazin-2-one

Commercial availability of 1-(4-Methylphenyl)piperazin-2-one from established suppliers includes defined purity grades, with standard offerings at 95% and a higher-purity grade of 98% available for more stringent applications. While other piperazin-2-one analogs are also available, the specific combination of the 4-methylphenyl substitution with a defined purity specification is a critical procurement consideration for ensuring reproducible experimental results. The 98% grade is particularly relevant for quantitative bioassays where impurities could confound interpretation.

Chemical Synthesis Analytical Chemistry Life Science Reagents Procurement

Structural Basis for Distinct Receptor Interactions: 1- vs. 3-Substituted Piperazin-2-ones

The position of the 4-methylphenyl substituent on the piperazin-2-one ring is a critical determinant of its biological activity. 1-(4-Methylphenyl)piperazin-2-one, with the aryl group at the N1 position, presents a distinct pharmacophore compared to its regioisomer, 3-(4-Methylphenyl)piperazin-2-one (CAS 157977-91-8) . This positional difference results in a different spatial orientation of the key aromatic group, which is known to influence interactions with biological targets such as ion channels . While direct comparative affinity data for the 3-substituted isomer against mAChRs are lacking, the established SAR principle dictates that these isomers are not interchangeable. The 1-substituted derivative offers a unique conformational landscape for target engagement.

Structure-Activity Relationship (SAR) Molecular Modeling Medicinal Chemistry Chemical Biology

Recommended Research Applications for 1-(4-Methylphenyl)piperazin-2-one (893748-24-8)


Muscarinic Acetylcholine Receptor Subtype Selectivity Profiling

Leveraging its established 9-fold selectivity for the M1 mAChR over the M2 subtype (Ki values of 156 nM and 1,370 nM, respectively) [1], 1-(4-Methylphenyl)piperazin-2-one is an ideal reference compound or starting scaffold for developing novel M1-preferring ligands. Researchers can use it to validate M1-specific functional responses in cellular assays where M2 background activity must be minimized, or as a benchmark in high-throughput screening campaigns aimed at identifying more potent and selective M1-targeting therapeutics for cognitive disorders.

Structure-Activity Relationship (SAR) Studies of N-Arylpiperazinones

This compound provides a critical data point in SAR explorations of N-arylpiperazin-2-ones. Its defined M1-preferring binding profile [1] allows medicinal chemists to systematically evaluate the impact of substituting the 4-methyl group with other functionalities (e.g., halogens, methoxy, or larger alkyl chains) on mAChR affinity and selectivity. Such studies are fundamental to optimizing the pharmacophore for enhanced potency and target engagement [2].

Procurement of a Defined Purity Reference Standard

For analytical chemistry and quality control laboratories, the availability of 1-(4-Methylphenyl)piperazin-2-one at a certified purity of 98% is a significant procurement advantage. It can be utilized as an external reference standard for HPLC, LC-MS, or NMR method development and validation, particularly when quantifying this specific scaffold in reaction mixtures or biological matrices. This higher purity grade ensures greater accuracy and reliability compared to lower-purity alternatives.

Development of Targeted Chemical Probes for Neurological Research

Given its favorable physicochemical properties (e.g., LogP of 0.925) and defined mAChR activity [1], this compound serves as an excellent chemical probe for exploring the role of M1 receptors in complex neurological processes. Its use in target validation studies can help elucidate the downstream signaling pathways of M1 activation and their contribution to models of learning, memory, and neuroprotection, without the confounding effects of potent M2 antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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